3,5-Dichlorothioanisole chemical properties
3,5-Dichlorothioanisole chemical properties
An In-depth Technical Guide to 3,5-Dichlorothioanisole: Chemical Properties and Applications
Introduction
3,5-Dichlorothioanisole, also known as 1,3-dichloro-5-(methylthio)benzene, is an organosulfur compound belonging to the thioanisole family.[1][2] It is a significant compound for researchers in environmental science, the food and beverage industry, and synthetic chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
3,5-Dichlorothioanisole is a liquid at room temperature with a distinct, potent odor.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆Cl₂S | [1][2] |
| Molecular Weight | 193.09 g/mol | [1][2] |
| CAS Number | 68121-46-0 | [1][2] |
| Appearance | Liquid | |
| Odor | Strong, musty, reminiscent of mold | [1] |
| Melting Point | 170-171 °C (for the corresponding sulfone, not the thioanisole itself) | [1][2][3] |
| Boiling Point | 262-263 °C (lit.) | [1][2][3] |
| 145 °C / 20 mmHg | ||
| Density | 1.349 g/mL at 25 °C (lit.) | [1][3] |
| Refractive Index | n20/D 1.613 (lit.) | [1][3] |
| Flash Point | >230 °F (>110 °C) | [1][2] |
| Vapor Pressure | 0.0365 mmHg at 25°C | [1] |
| Solubility | Not specified in provided data | [1] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1][3] |
Synthesis and Reactivity
While specific experimental protocols for the synthesis of 3,5-Dichlorothioanisole are not detailed in the provided search results, a general method for preparing aryl methyl sulfides involves the treatment of nitroarenes with (methylthio)trimethylsilane and cesium carbonate in dimethylsulfoxide.[1] A more common and illustrative laboratory-scale synthesis would involve the S-methylation of the corresponding thiophenol.
Experimental Protocol: Synthesis via S-methylation of 3,5-Dichlorothiophenol
This protocol describes a representative method for the synthesis of 3,5-Dichlorothioanisole.
Objective: To synthesize 3,5-Dichlorothioanisole by methylating 3,5-Dichlorothiophenol.
Materials:
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3,5-Dichlorothiophenol
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Methyl iodide (CH₃I)
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Sodium hydroxide (NaOH) or another suitable base
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Ethanol or Methanol (as solvent)
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Diethyl ether or Dichloromethane (for extraction)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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Deprotonation: Dissolve 3,5-Dichlorothiophenol in ethanol in a round-bottom flask. Add a stoichiometric equivalent of sodium hydroxide to form the sodium thiophenolate salt. Stir the mixture at room temperature for 30 minutes.
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Methylation: To the solution of the thiophenolate, add a slight excess (1.1 equivalents) of methyl iodide dropwise. The reaction is typically exothermic.
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Reaction Completion: Stir the reaction mixture at room temperature for 2-4 hours or at a gentle reflux to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, remove the solvent using a rotary evaporator. Add water to the residue and extract the product with diethyl ether or dichloromethane (3x).
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Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 3,5-Dichlorothioanisole.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Caption: Synthetic workflow for 3,5-Dichlorothioanisole.
Applications and Industrial Relevance
3,5-Dichlorothioanisole has several niche but important applications stemming from its distinct chemical properties.
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Flavoring and Fragrance Industry: Due to its potent and distinct musty or moldy-like odor, it is used in small quantities as a flavoring agent and fragrance component in products like perfumes, soaps, and cosmetics to create unique scent profiles.[1]
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Environmental Monitoring: The compound is a known byproduct of the microbial degradation of chlorophenols.[1] Its presence in soil or water can serve as an indicator of environmental contamination, prompting remediation efforts.[1]
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Wine Industry: In the wine industry, 3,5-Dichlorothioanisole is paradoxically known for causing an off-flavor known as "cork taint".[1] However, this property also makes it useful as a standard in quality control testing to identify tainted batches and prevent their distribution.[1]
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Research and Development: As a halogenated aromatic sulfide, it serves as a building block in organic synthesis. It is categorized as a bulk drug intermediate, suggesting its use in the synthesis of more complex molecules, potentially for pharmaceutical applications.[2] For instance, the 3,5-dichloro-substituted phenyl group is a feature in some drug candidates, such as the thyroid hormone receptor β agonist MGL-3196.[4]
Caption: Properties and applications of 3,5-Dichlorothioanisole.
Safety and Handling
3,5-Dichlorothioanisole is classified as an irritant.[1][3] Proper safety precautions must be observed when handling this chemical.
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Hazard Statements:
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5]
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P264: Wash skin thoroughly after handling.[5]
-
P280: Wear protective gloves/eye protection/face protection.[5]
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P302 + P352: IF ON SKIN: Wash with plenty of water.[5]
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6]
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It is recommended to handle this compound in a well-ventilated area or a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][7] Store the container tightly closed in a dry, cool place.[5]
References
- 1. healthchems.lookchem.com [healthchems.lookchem.com]
- 2. echemi.com [echemi.com]
- 3. 3,5-DICHLOROTHIOANISOLE | 68121-46-0 [amp.chemicalbook.com]
- 4. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
